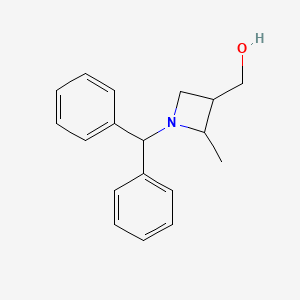
(1-Benzhydryl-2-methylazetidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzhydryl-2-methylazetidin-3-yl)methanol: is a synthetic organic compound characterized by a benzhydryl group attached to an azetidine ring, which is further substituted with a methyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzhydryl-2-methylazetidin-3-yl)methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an epoxide, the azetidine ring can be formed under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of the azetidine derivative with benzhydryl chloride in the presence of a base such as sodium hydride.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group. This can be achieved through a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (1-Benzhydryl-2-methylazetidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the azetidine ring. Reagents such as alkyl halides or acyl chlorides can be used for these transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
Oxidation: Benzhydryl ketones or aldehydes.
Reduction: Benzhydryl amines.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Benzhydryl-2-methylazetidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a suitable candidate for investigating the activity of enzymes that interact with azetidine rings.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable for producing high-performance polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (1-Benzhydryl-2-methylazetidin-3-yl)methanol involves its interaction with specific molecular targets. The benzhydryl group can engage in hydrophobic interactions, while the azetidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Benzhydryl-3-methylazetidin-3-yl)methanol: Similar structure but with a different substitution pattern on the azetidine ring.
(1-Benzhydryl-2-methylazetidin-3-yl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.
(1-Methylazetidin-3-yl)methanol: Lacks the benzhydryl group, making it less hydrophobic.
Uniqueness
(1-Benzhydryl-2-methylazetidin-3-yl)methanol is unique due to the presence of both the benzhydryl group and the hydroxymethyl group on the azetidine ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
(1-benzhydryl-2-methylazetidin-3-yl)methanol |
InChI |
InChI=1S/C18H21NO/c1-14-17(13-20)12-19(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18,20H,12-13H2,1H3 |
Clé InChI |
OLKZEGAXXGVFHR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid](/img/structure/B12824990.png)
![[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12824991.png)

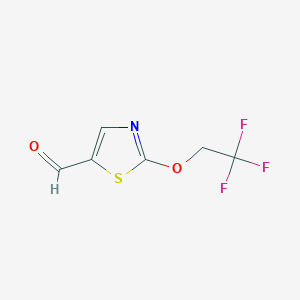
![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)

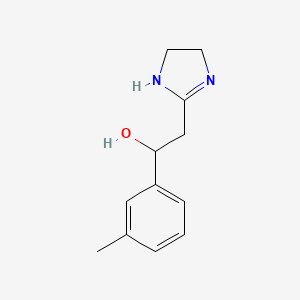
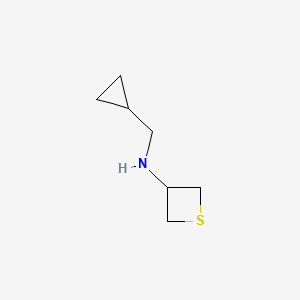

![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
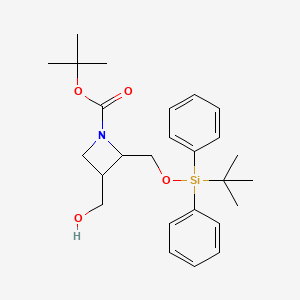
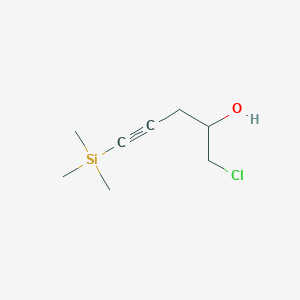

![tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
